molecular formula C8H8Cl2O2S B2423748 3-Chloro-4-ethylbenzenesulfonyl chloride CAS No. 144772-85-0

3-Chloro-4-ethylbenzenesulfonyl chloride

Cat. No.: B2423748
CAS No.: 144772-85-0
M. Wt: 239.11
InChI Key: NXROGOARSHZAKU-UHFFFAOYSA-N
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Description

3-Chloro-4-ethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and an ethyl group at the fourth position. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.

Synthetic Routes and Reaction Conditions:

    Phosphorus Pentachloride Method: One common method for synthesizing benzenesulfonyl chlorides involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is typically carried out by heating a mixture of phosphorus pentachloride and sodium benzenesulfonate at 170-180°C for several hours.

    Phosphorus Oxychloride Method: Another method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride under similar conditions.

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The process is optimized for higher yields and purity, and the product is often used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, toluene.

Major Products:

Scientific Research Applications

3-Chloro-4-ethylbenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-ethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The chlorine atom on the benzene ring can also influence the reactivity and selectivity of the compound in different chemical reactions .

Comparison with Similar Compounds

    4-Methylbenzenesulfonyl Chloride:

    3-Chlorobenzenesulfonyl Chloride: This compound has a chlorine atom at the third position but lacks the ethyl group.

Uniqueness:

Properties

IUPAC Name

3-chloro-4-ethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXROGOARSHZAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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